molecular formula C9H13N5O3 B033938 Tiviciclovir CAS No. 103024-93-7

Tiviciclovir

Cat. No.: B033938
CAS No.: 103024-93-7
M. Wt: 239.23 g/mol
InChI Key: ANFNNSIOGODJDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiviciclovir involves the preparation of a clear stock solution using an in vitro approach, followed by the sequential addition of co-solvents . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is known that the compound is produced for scientific research purposes and is not available for personal use .

Chemical Reactions Analysis

Types of Reactions

Tiviciclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized forms of the compound .

Comparison with Similar Compounds

Tiviciclovir is similar to other antiviral guanosine analogs, such as:

    Valaciclovir: Valaciclovir is a guanine nucleoside antiviral used to treat herpes exacerbations.

    Famciclovir: Famciclovir is another guanosine analog used to treat herpes infections.

Properties

CAS No.

103024-93-7

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17)

InChI Key

ANFNNSIOGODJDN-UHFFFAOYSA-N

Isomeric SMILES

C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N

SMILES

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N

Synonyms

TIVICICLOVIR

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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